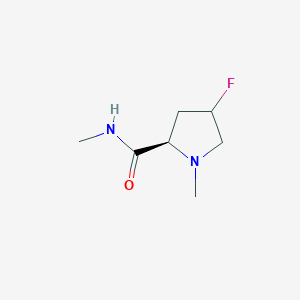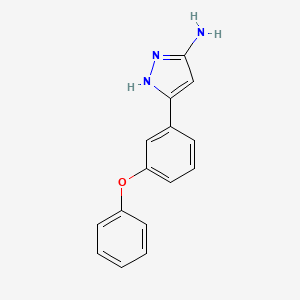![molecular formula C51H43N3O B12863503 (12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone](/img/structure/B12863503.png)
(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone” is a complex organic molecule characterized by its multiple ring structures and functional groups. This compound is likely to exhibit unique chemical properties due to its intricate structure, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including the formation of the core ring structures, introduction of tert-butyl and phenyl groups, and the incorporation of the triazaheptacyclo framework. Common synthetic methods might include:
Cyclization Reactions: To form the core ring structures.
Substitution Reactions: To introduce tert-butyl and phenyl groups.
Condensation Reactions: To incorporate the triazaheptacyclo framework.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
The compound is likely to undergo various types of chemical reactions, including:
Oxidation: Due to the presence of phenyl groups.
Reduction: Potentially affecting the triazaheptacyclo framework.
Substitution: Particularly at the tert-butyl and phenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Molecular Targets: Such as enzymes or receptors.
Pathways Involved: Including signal transduction pathways or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone: A similar compound with slight variations in the ring structures or functional groups.
This compound: Another similar compound with different substituents.
Propiedades
Fórmula molecular |
C51H43N3O |
|---|---|
Peso molecular |
713.9 g/mol |
Nombre IUPAC |
(12,18-ditert-butyl-4,26-diphenyl-4,15,26-triazaheptacyclo[14.11.0.02,14.03,11.05,10.019,27.020,25]heptacosa-1(16),2(14),3(11),5,7,9,12,17,19(27),20,22,24-dodecaen-15-yl)-phenylmethanone |
InChI |
InChI=1S/C51H43N3O/c1-50(2,3)37-30-41-45(47-43(37)35-26-16-18-28-39(35)52(47)33-22-12-8-13-23-33)46-42(54(41)49(55)32-20-10-7-11-21-32)31-38(51(4,5)6)44-36-27-17-19-29-40(36)53(48(44)46)34-24-14-9-15-25-34/h7-31H,1-6H3 |
Clave InChI |
VSXYAPYFNYABIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C3=C(N2C(=O)C4=CC=CC=C4)C=C(C5=C3N(C6=CC=CC=C65)C7=CC=CC=C7)C(C)(C)C)C8=C1C9=CC=CC=C9N8C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
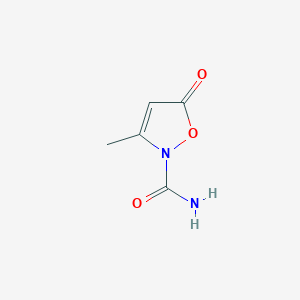
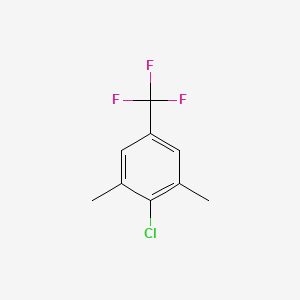

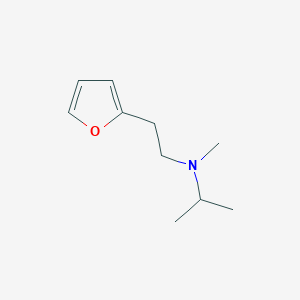
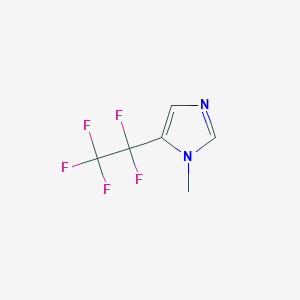

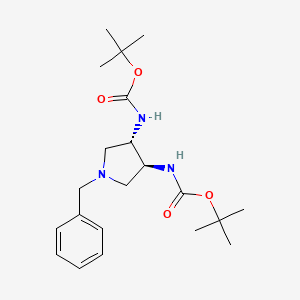
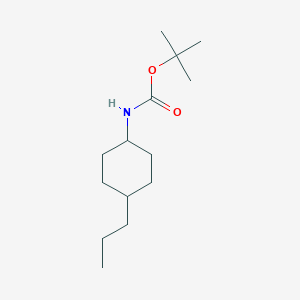
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
![3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
